molecular formula C14H8ClNO3 B3032575 9,10-Anthracenedione, 1-amino-2-chloro-4-hydroxy- CAS No. 2478-67-3

9,10-Anthracenedione, 1-amino-2-chloro-4-hydroxy-

Cat. No.: B3032575
CAS No.: 2478-67-3
M. Wt: 273.67 g/mol
InChI Key: MFAVJLWGAQYYNX-UHFFFAOYSA-N
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Description

9,10-Anthracenedione (anthraquinone) derivatives are a critical class of compounds with applications in dyes, pharmaceuticals, and materials science. The target compound, 1-amino-2-chloro-4-hydroxy-9,10-anthracenedione, features a unique substitution pattern:

  • Amino group (-NH₂) at position 1,
  • Chloro group (-Cl) at position 2,
  • Hydroxy group (-OH) at position 2.

These substituents confer distinct electronic, solubility, and reactivity properties compared to simpler anthraquinones.

Mechanism of Action

Target of Action

The primary targets of 1-amino-2-chloro-4-hydroxyanthracene-9,10-dione, an anthraquinone derivative, are essential cellular proteins involved in the viability of cancer cells . These include kinases, topoisomerases, telomerases, matrix metalloproteinases, and G-quadruplexes .

Mode of Action

The compound interacts with its targets by inhibiting their function, thereby disrupting crucial proteins and nucleic acid synthesis in cellular machinery . This inhibition results in the prevention of cancer progression .

Biochemical Pathways

The affected biochemical pathways primarily involve the inhibition of essential proteins and enzymes that are crucial for the survival and proliferation of cancer cells . The downstream effects of this inhibition include the disruption of DNA replication and cell division, leading to the death of cancer cells .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not readily available, general properties of anthraquinone derivatives can be considered. These compounds often have good bioavailability due to their planar structure and ability to form hydrogen bonds. The exact pharmacokinetic properties can vary depending on the specific substitutions on the anthraquinone scaffold .

Result of Action

The result of the compound’s action is the inhibition of cancer cell proliferation and the induction of cell death . By targeting and inhibiting essential cellular proteins, the compound disrupts the normal functioning of cancer cells, leading to their death .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound’s stability can be affected by light and temperature . Therefore, it is recommended to store the compound in a dark place, sealed, and at a temperature between 2-8°C . Furthermore, the compound’s efficacy can be influenced by the hypoxic environment of solid tumors, which is a common characteristic of cancer cells .

Biological Activity

9,10-Anthracenedione, 1-amino-2-chloro-4-hydroxy- (CAS No. 2478-67-3) is a derivative of anthraquinone known for its potential biological activities, particularly in the fields of cancer research and pharmacology. This compound has garnered attention due to its structural similarities to anthracycline anticancer drugs, which are widely used in chemotherapy.

Chemical Structure and Properties

The molecular formula of 9,10-Anthracenedione, 1-amino-2-chloro-4-hydroxy- is C14H8ClNO3. Its structure includes an anthraquinone core with an amino group, a chloro substituent, and a hydroxy group, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with DNA and induce apoptosis in cancer cells. Studies have shown that it can intercalate into DNA strands, leading to the formation of DNA adducts that disrupt replication and transcription processes. This mechanism is similar to that of established chemotherapeutic agents like doxorubicin.

Anticancer Properties

Research indicates that 9,10-Anthracenedione, 1-amino-2-chloro-4-hydroxy- exhibits significant anticancer activity. For instance:

  • Cell Line Studies : In vitro studies on MDA-MB-231 breast cancer cells demonstrated that the compound induces apoptosis with minimal cytotoxic effects on normal breast epithelial cells (HBL-100) .
  • Mechanistic Insights : The compound's interaction with calf thymus DNA was characterized using spectroscopic methods, revealing its potential to form stable complexes that can trigger cellular apoptosis pathways .

Antioxidant Activity

In addition to its anticancer properties, this compound has been evaluated for its antioxidant capabilities. It has shown promising results in reducing oxidative stress markers in various biological assays . The antioxidant activity is crucial as it may enhance the overall therapeutic efficacy by protecting normal cells from oxidative damage during chemotherapy.

Case Studies

StudyFindings
Khelifi et al. (2021)Demonstrated dual inhibitory effects on Aβ aggregation and acetylcholinesterase (AChE), suggesting potential applications in neurodegenerative diseases .
PubMed Study (2015)Found that the compound induces apoptosis in breast cancer cells while sparing normal cells, highlighting its selective toxicity .

Comparative Analysis

The biological activity of 9,10-Anthracenedione, 1-amino-2-chloro-4-hydroxy- can be compared with other anthraquinone derivatives:

CompoundAnticancer ActivityAntioxidant Activity
9,10-AnthracenedioneHighModerate
1-Amino-4-hydroxy-9,10-anthraquinoneModerateHigh
DoxorubicinVery HighLow

Scientific Research Applications

Pharmaceuticals

9,10-Anthracenedione derivatives are primarily studied for their antitumor and antibacterial properties . Their ability to intercalate into DNA and generate reactive oxygen species (ROS) makes them promising candidates for anticancer drug development. Research indicates that these compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines, such as T-cell malignancies .

Materials Science

The compound is also utilized in material synthesis, particularly in the development of organic semiconductors and dyes. Its unique electronic properties allow it to be integrated into photonic devices and sensors .

Analytical Chemistry

9,10-Anthracenedione, 1-amino-2-chloro-4-hydroxy- can be effectively analyzed using high-performance liquid chromatography (HPLC). The reverse-phase HPLC method allows for the separation of this compound from impurities, making it useful for pharmacokinetic studies .

Antitumor Activity

A study demonstrated that modified analogs of 9,10-anthracenedione exhibited significant cytotoxic effects against various cancer cell lines. For instance, certain derivatives showed enhanced activity against pancreatic cancer cells by inhibiting lactate dehydrogenase (LDH), a key enzyme in cancer metabolism .

Antibacterial Properties

Research has indicated that the compound possesses antimicrobial activity against resistant bacterial strains. Its structural similarities to known antibiotics suggest potential mechanisms involving disruption of bacterial cell wall synthesis.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-amino-2-chloro-4-hydroxy-9,10-anthracenedione, and how can reaction conditions be optimized?

  • Methodological Answer : A typical synthesis involves halogenation and amination steps. For example, bromocarboxylic acid can react with amino derivatives in the presence of catalysts like CuSO₄ and FeSO₄ under controlled heating (90°C for 4 hours). Sodium carbonate is used as an acid scavenger. Yield optimization requires adjusting catalyst ratios (e.g., 0.05 g CuSO₄/FeSO₄ per 0.01 mol substrate) and monitoring reaction progress via TLC or HPLC . Halogenation steps may require careful temperature control to avoid side reactions like over-chlorination .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • LC/MS : Determines molecular weight and purity (e.g., [M+H]⁺ peaks at m/z 405.9 for related anthraquinones) .
  • NMR (¹H/¹³C) : Identifies substituent positions. For example, hydroxyl protons appear as broad singlets (~δ 10-12 ppm), while aromatic protons show splitting patterns dependent on neighboring groups .
  • IR Spectroscopy : Confirms functional groups (e.g., C=O stretches at ~1670 cm⁻¹ for anthraquinone cores) .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer : Use nitrile gloves and flame-retardant lab coats to prevent skin contact. Work in a fume hood with HEPA filters to avoid inhalation. Store in airtight containers away from light and moisture. In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose of waste via approved chemical protocols .

Advanced Research Questions

Q. How do substituent positions (amino, chloro, hydroxy) influence the compound’s electronic properties and reactivity?

  • Methodological Answer : The amino group at position 1 acts as an electron donor, enhancing electrophilic substitution at position 4. Chlorine at position 2 withdraws electrons via induction, stabilizing intermediates in Diels-Alder reactions . Hydroxy groups at position 4 increase solubility in polar solvents but may form intramolecular hydrogen bonds, altering redox potentials. Computational modeling (DFT) can predict substituent effects on HOMO-LUMO gaps .

Q. What strategies resolve contradictions in spectral data (e.g., NMR peak splitting anomalies)?

  • Methodological Answer : Contradictions may arise from dynamic processes (e.g., tautomerism) or impurities. Use deuterated solvents (DMSO-d₆) to stabilize hydroxyl protons. Variable-temperature NMR can identify tautomeric equilibria. Cross-validate with high-resolution MS and X-ray crystallography (if crystals are obtainable) .

Q. Can this compound serve as a precursor for anticancer agents, and what in vitro assays validate its bioactivity?

  • Methodological Answer : Derivatives of 9,10-anthracenedione exhibit intercalation with DNA, inhibiting topoisomerase II. Test cytotoxicity via MTT assays on cancer cell lines (e.g., HeLa or MCF-7). Structure-activity relationships (SAR) can be explored by modifying substituents (e.g., replacing chlorine with bromine) .

Q. How does the compound perform in materials science applications, such as organic electronics?

  • Methodological Answer : Anthracene derivatives are studied for charge transport in OLEDs. Measure hole/electron mobility using time-of-flight (TOF) techniques. The chloro and hydroxy groups may enhance stability in thin-film architectures. Compare with unsubstituted anthracene to assess substituent impacts on conductivity .

Q. What catalytic systems improve regioselectivity in functionalizing the anthracenedione core?

  • Methodological Answer : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) enables selective arylations at position 2. For chlorination, FeCl₃ in acetic acid achieves higher regioselectivity than AlCl₃. Monitor reaction progress with in-situ Raman spectroscopy to minimize byproducts .

Comparison with Similar Compounds

Comparison with Similar Anthraquinone Derivatives

Substituent Effects on Physicochemical Properties

Table 1: Key Physicochemical Parameters

Compound Name Substituents Molecular Weight (g/mol) XLogP³ PSA (Ų) Solubility (mg/L) CAS Number Reference
1-Amino-2-chloro-4-hydroxy-9,10-anthracenedione 1-NH₂, 2-Cl, 4-OH ~295.7* ~3.5* ~90* Not reported Not available
1-Amino-4-hydroxy-9,10-anthracenedione 1-NH₂, 4-OH 239.23 5.8 101 3800 116-85-8
1-Chloro-4-hydroxy-9,10-anthracenedione 1-Cl, 4-OH 258.67 2.82 54.4 Not reported
1-Amino-9,10-anthracenedione 1-NH₂ 223.23 2.44 71.5 2950 82-45-1
1-Amino-4-[(4-chlorophenyl)amino]-9,10-anthracenedione 1-NH₂, 4-(Cl-Ph-NH) 348.07 5.5 72.2 Not reported 54946-79-1

*Estimated values based on substituent contributions.

Key Observations :

  • Lipophilicity (LogP): The chloro group in the target compound increases LogP compared to non-halogenated analogs (e.g., 1-amino-4-hydroxy derivative: XLogP³ = 5.8 ). However, the hydroxy group mitigates this effect, leading to an intermediate LogP (~3.5).
  • Polar Surface Area (PSA): The amino and hydroxy groups elevate PSA, enhancing water solubility relative to halogenated analogs (e.g., 1-chloro-4-hydroxy: PSA = 54.4 ).
  • Solubility: Amino-substituted anthraquinones (e.g., 1-amino-: 2950 mg/L ) generally exhibit higher aqueous solubility than halogenated derivatives.

Industrial and Pharmaceutical Relevance

  • Dyes: Amino-hydroxy-chloro substitution patterns are prevalent in anthraquinone dyes, such as 1-amino-4-hydroxy-2-phenoxy-9,10-anthracenedione (solubility = 3800 mg/L ), used in textile coloring.

Preparation Methods

Historical Development of Synthesis Methods

The earliest synthesis of 1-amino-2-chloro-4-hydroxyanthraquinone involved chlorinating 1-amino-4-hydroxyanthraquinone in 90–100% sulfuric acid or oleum. However, this method required multiple steps to prepare the precursor, including the conversion of 1,4-dihydroxyanthraquinone (quinizarine) to 1,4-diamino-2,3-dihydroanthraquinone (leukamine) using ammonia, followed by oxidation with manganese dioxide. The reliance on manganese dioxide complicated sulfuric acid regeneration and introduced scalability challenges.

Subsequent innovations focused on simplifying precursor synthesis. The development of 1-amino-4-hydroxy-2,3-dihydroanthraquinone as a direct precursor enabled a single-step chlorination process, eliminating the need for multi-stage oxidations. This advancement marked a pivotal shift toward industrial feasibility.

Chlorination in Concentrated Sulfuric Acid

Reaction Mechanism and Conditions

The modern industrial standard involves chlorinating 1-amino-4-hydroxy-2,3-dihydroanthraquinone in concentrated sulfuric acid (96–99%) at 40–70°C. Chlorine gas is introduced into the reaction mixture, where it undergoes electrophilic substitution at the C2 position of the partially saturated anthraquinone backbone. The dihydro structure facilitates regioselectivity, directing chlorine to the desired position.

Key Steps:

  • Dissolution: The precursor is dissolved in 6–10 times its weight of sulfuric acid.
  • Chlorination: Gaseous chlorine is introduced with vigorous stirring.
  • Aromatization: The dihydro intermediate undergoes dehydrogenation to yield the fully conjugated anthraquinone.

Workup and Purification

Post-reaction, the mixture is quenched in ice water, neutralized with alkali (e.g., sodium hydroxide), and filtered to isolate the crude product. Recrystallization from organic solvents like methanol or ethanol enhances purity. This method achieves yields exceeding 70% with >95% purity, as validated by nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Halogenation of 1-Aminoanthraquinone Derivatives

Mixed Halogenation Approaches

A patented method produces a mixture of 1-amino-2-chloro-4-hydroxyanthraquinone and its bromo analogue by reacting 1-aminoanthraquinone with chlorine and bromine in fuming sulfuric acid. The process leverages the differential reactivity of halogens:

  • Chlorine exhibits higher electrophilicity, favoring substitution at C2.
  • Bromine competes at elevated temperatures but constitutes <20% of the product.

Optimization Parameters:

  • Acid Concentration: 92–100% sulfuric acid minimizes byproducts like trichlorinated derivatives.
  • Temperature: Maintaining 50–60°C suppresses over-halogenation.

Comparative Halogen Reactivity

While bromination of 1-aminoanthraquinone derivatives follows analogous pathways, it requires harsher conditions (e.g., higher temperatures or longer reaction times). For example, 1-amino-2-bromo-4-hydroxyanthraquinone synthesis necessitates 110°C and extended reflux periods, yielding ~60% product.

Comparative Analysis of Synthetic Routes

Method Starting Material Conditions Yield Purity Advantages
Chlorination in H₂SO₄ 1-Amino-4-hydroxy-2,3-dihydroanthraquinone 40–70°C, Cl₂ gas, 96–99% H₂SO₄ 70–75% >95% High regioselectivity, minimal byproducts
Mixed Halogenation 1-Aminoanthraquinone 50–60°C, Cl₂/Br₂, fuming H₂SO₄ 65–70% 85–90% Produces chloro-bromo mixtures
Bromination 1-Aminoanthraquinone 110°C, Br₂, H₂SO₄ 55–60% 80–85% Applicable for bromo derivatives

Purification and Isolation Techniques

Filtration and Neutralization

Crude products are typically isolated via vacuum filtration after quenching in ice water. Neutralization with aqueous sodium hydroxide precipitates the product, which is then washed with solvents like chloroform to remove organic impurities.

Chromatographic Methods

Column chromatography using silica gel and petroleum ether/dichloromethane mixtures (1:1) resolves stubborn byproducts, achieving >99% purity for analytical applications.

Applications and Derivatives

1-Amino-2-chloro-4-hydroxyanthraquinone serves as a precursor for:

  • Disperse Dyes: Reacting with aryl amines produces dyes with enhanced lightfastness.
  • Pharmaceuticals: Thio-anthraquinone derivatives exhibit antitumor activity, as seen in analogs like 1-(4-hydroxyphenylthio)anthracene-9,10-dione.

Properties

IUPAC Name

1-amino-2-chloro-4-hydroxyanthracene-9,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClNO3/c15-8-5-9(17)10-11(12(8)16)14(19)7-4-2-1-3-6(7)13(10)18/h1-5,17H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFAVJLWGAQYYNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3O)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7062455
Record name 9,10-Anthracenedione, 1-amino-2-chloro-4-hydroxy-
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Molecular Weight

273.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2478-67-3
Record name 1-Amino-2-chloro-4-hydroxy-9,10-anthracenedione
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Record name 9,10-Anthracenedione, 1-amino-2-chloro-4-hydroxy-
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Record name 1-amino-2-chloro-4-hydroxyanthraquinone
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Synthesis routes and methods I

Procedure details

A stirred reactor is charged with 184 parts of sulfuric acid monohydrate and 4.8 parts (1 equivalent) of paraformaldehyde are added, with stirring, over about 15 minutes. Stirring is continued until a solution is obtained. This solution is then heated to 60°-65° C. and 46.5 parts of 98% 1-amino-2,4-dichloroanthraquinone are added. The reaction mixture is heated for 1 hour to 110° C. and this temperature is maintained for 3 hours. The mixture is cooled to 100° C. and 870 parts of water are added. The resultant suspension is heated to 90°-95° C. and stirred for 2 hours at this temperature, then cooled and filtered. The filter cake is washed with hot water and the product is dried in vacuo at 80°-90° C., affording 43.3 parts (95% yield) of 1-amino-2-chloro-4-hydroxyanthraquinone. Rf =0.29 (eluant: concentrated formic acid, saturated with 1-bromonaphthalene).
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

29.75 g of 1-amino-2-chloro-4-hydroxyanthraquinone (titer 92%), 120 ml of chlorobenzene, 5 g of tetrabutylammonium bromide, 10.8 g of phenol and 6.48 g of potassium hydroxide are heated within 1 hour, with stirring, to boiling temperature (131°-133° C.), and then stirred for 5 hours at the boiling temperature. Reaction water occurring during the process is distilled off at the side, together with about 10 ml of chlorobenzene. The reaction mixture is subsequently cooled to 60° C., and 50 ml of methanol are added; the precipitate is filtered off, washed with methanol and water and then dried. The yield is 29.9 g of 1-amino-4-hydroxy-2-phenoxyanthraquinone (90.3% of theory). The product dyes polyester in exactly the same manner as the commercial product does, produced from 1-amino-2-chloro-4-hydroxyanthraquinone in phenol in the presence of phenolate.
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Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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